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Compound of Interest

Compound Name: Hesperidin dihydrochalcone

Cat. No.: B12110229 Get Quote

A comprehensive comparative analysis for researchers, scientists, and drug development

professionals.

In the ever-evolving landscape of high-intensity sweeteners, two compounds derived from

citrus flavonoids, Hesperidin dihydrochalcone (HDC) and Neohesperidin dihydrochalcone
(NHDC), present compelling alternatives to traditional sugars. Though structurally similar, their

distinct properties in terms of sweetness, sensory profile, and solubility merit a detailed

comparative analysis. This guide provides an objective look at these two dihydrochalcones,

supported by available experimental data, to aid in their evaluation for various applications.

At a Glance: Key Physicochemical Properties
A fundamental understanding of the structural and physical characteristics of HDC and NHDC

is crucial for their application. Both share the same molecular formula and weight, but differ in

the glycosidic linkage of their disaccharide moiety, a subtle distinction with significant

implications for their interaction with sweet taste receptors.
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Property
Hesperidin
Dihydrochalcone (HDC)

Neohesperidin
Dihydrochalcone (NHDC)

Molecular Formula C₂₈H₃₆O₁₅[1] C₂₈H₃₆O₁₅[2]

Molecular Weight 612.6 g/mol [1] 612.6 g/mol [2]

CAS Number 35573-79-6 20702-77-6[2]

Appearance
White to yellowish crystalline

powder

Off-white crystalline powder[2]

[3]

Melting Point Not available 156-158 °C[3][4]

Sweetness Profile: A Tale of Intensity and Nuance
The primary allure of these compounds lies in their intense sweetness. NHDC is well-

documented to be significantly sweeter than sucrose, with estimates ranging from 1500 to 1800

times at threshold concentrations. While direct quantitative data for HDC's sweetness is less

prevalent, a patent for its synthesis suggests a sweetness potency equivalent to that of NHDC.

For a comparative perspective, Naringin dihydrochalcone, a structurally related compound, is

approximately 300 times sweeter than sucrose.[5][6][7]

Table 2: Comparative Sweetness Profile

Parameter
Hesperidin
Dihydrochalcone (HDC)

Neohesperidin
Dihydrochalcone (NHDC)

Sweetness Potency
Reported to be equivalent to

NHDC

1500-1800 times sweeter than

sucrose[8]

Sensory Profile Data not widely available

Slow onset of sweetness,

lingering sweet aftertaste, with

notes of licorice and a cooling

sensation[9][10][11]

Bitterness Masking Not extensively documented
Effective in masking bitter

tastes[8][9]
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Solubility: A Key Consideration for Formulation
The solubility of a sweetener is a critical factor in its application, particularly in beverages and

other aqueous systems. NHDC exhibits limited solubility in cold water but is freely soluble in hot

water. Its solubility in ethanol is also well-documented. Specific solubility data for HDC is not

readily available, however, data for its precursor, hesperidin, indicates poor water solubility.[12]

[13] This suggests that HDC may also have limited aqueous solubility, a factor to consider in

formulation development.

Table 3: Solubility Data

Solvent
Hesperidin
Dihydrochalcone (HDC)

Neohesperidin
Dihydrochalcone (NHDC)

Water (cold)

Data not available (precursor

hesperidin has low solubility)

[12][13]

Very slightly soluble (insoluble

<1 mg/ml)[2]

Water (hot) Data not available Freely soluble[2]

Ethanol Data not available Soluble[3]

Experimental Protocols
Synthesis of Hesperidin Dihydrochalcone and
Neohesperidin Dihydrochalcone
The synthesis of both HDC and NHDC generally involves the hydrogenation of their respective

flavanone precursors, hesperidin and neohesperidin, under alkaline conditions.

General Protocol:

Ring Opening: The flavanone (hesperidin or neohesperidin) is dissolved in an alkaline

solution, such as aqueous sodium hydroxide or potassium hydroxide, to open the

heterocyclic C-ring and form the corresponding chalcone.

Catalytic Hydrogenation: A catalyst, typically a noble metal such as platinum or palladium on

a carbon support, is added to the solution. The mixture is then subjected to hydrogenation,
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where hydrogen gas is introduced to reduce the α,β-unsaturated ketone of the chalcone to a

saturated dihydrochalcone.

Neutralization and Isolation: The reaction mixture is neutralized with an acid (e.g.,

hydrochloric acid), leading to the precipitation of the dihydrochalcone.

Purification: The crude product is then filtered, washed, and can be further purified by

recrystallization.

A visual representation of this workflow is provided below.
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Neohesperidin Dihydrochalcone Synthesis
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Caption: General workflow for the synthesis of Hesperidin Dihydrochalcone and

Neohesperidin Dihydrochalcone.

Sensory Analysis Protocol
To quantitatively assess the sweetness and other sensory attributes of these compounds, a

trained sensory panel is typically employed.

Protocol Outline:

Panelist Training: A panel of 10-15 individuals is trained to identify and quantify different taste

attributes (sweetness, bitterness, aftertaste, off-flavors) using reference standards.
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Sample Preparation: Solutions of the sweeteners are prepared at various concentrations in

purified water. Sucrose solutions of known concentrations are used as references for

sweetness intensity.

Evaluation: Panelists are presented with the samples in a randomized and blind manner.

They are asked to rate the intensity of each sensory attribute on a labeled magnitude scale

(LMS) or a similar rating system.

Data Analysis: The collected data is statistically analyzed to determine the sweetness

potency relative to sucrose and to characterize the sensory profile, including the onset and

duration of sweetness and the presence of any aftertastes.

Mechanism of Sweet Taste Perception
The sweet taste of both HDC and NHDC is mediated by the T1R2/T1R3 G-protein coupled

receptor, which is located in the taste buds on the tongue. The binding of a sweet molecule to

this receptor initiates a signaling cascade that ultimately leads to the perception of sweetness.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12110229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HDC or NHDC

T1R2/T1R3 Receptor

Binding

G-protein (Gustducin)
Activation

Phospholipase Cβ2
(PLCβ2) Activation

IP₃ Production

Ca²⁺ Release from ER

TRPM5 Channel
Activation

Cell Depolarization

ATP Release

Nerve Signal to Brain

Perception of Sweetness

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b12110229?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12110229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b12110229?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Hesperidin-dihydrochalcone
https://pubchem.ncbi.nlm.nih.gov/compound/Hesperidin-dihydrochalcone
https://pubchem.ncbi.nlm.nih.gov/compound/Neohesperidin-dihydrochalcone
https://pubchem.ncbi.nlm.nih.gov/compound/Neohesperidin-dihydrochalcone
https://www.chembk.com/en/chem/neohesperidin%20dihydrochalcone%20from*citrus%20fruit
https://www.nbinno.com/article/vitamins/understanding-neohesperidin-dihydrochalcone-properties-benefits-sourcing-xj
https://academic.oup.com/fqs/article/doi/10.1093/fqsafe/fyad036/7273868
https://www.researchgate.net/publication/373943132_Naringin_neohesperidin_and_their_corresponding_dihydrochalcones_as_bioactive_substances_a_symphony_of_bitter-sweet
https://academic.oup.com/fqs/article-abstract/doi/10.1093/fqsafe/fyad036/7273868
https://pubmed.ncbi.nlm.nih.gov/23196031/
https://pubmed.ncbi.nlm.nih.gov/23196031/
https://www.sweetenerbook.com/neodhc_2.html
https://www.bordas-sa.com/en/neohesperidin-dihydrochalcone-the-multi-task-solution/
https://baynsolutions.com/en/neohesperidin-dc-guide-to-artificial-sweeteners/1120101
https://ijprajournal.com/issue_dcp/A%20Review%20on%20Natural%20Drug%20Hesperidin.pdf
https://www.researchgate.net/publication/278382758_Solubility_of_Bioactive_Compound_Hesperidin_in_Six_Pure_Solvents_at_29815_to_33315_K
https://www.benchchem.com/product/b12110229#comparative-analysis-of-hesperidin-dihydrochalcone-and-neohesperidin-dihydrochalcone
https://www.benchchem.com/product/b12110229#comparative-analysis-of-hesperidin-dihydrochalcone-and-neohesperidin-dihydrochalcone
https://www.benchchem.com/product/b12110229#comparative-analysis-of-hesperidin-dihydrochalcone-and-neohesperidin-dihydrochalcone
https://www.benchchem.com/product/b12110229#comparative-analysis-of-hesperidin-dihydrochalcone-and-neohesperidin-dihydrochalcone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12110229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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